3-(1-(Cyclopentanecarbonyl)piperidin-4-yl)thiazolidine-2,4-dione
Description
Properties
IUPAC Name |
3-[1-(cyclopentanecarbonyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3S/c17-12-9-20-14(19)16(12)11-5-7-15(8-6-11)13(18)10-3-1-2-4-10/h10-11H,1-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTEGNURIVWRFBH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)N2CCC(CC2)N3C(=O)CSC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of 3-(1-(Cyclopentanecarbonyl)piperidin-4-yl)thiazolidine-2,4-dione is Protein Tyrosine Phosphatase 1B (PTP1B) . PTP1B is an intracellular protein tyrosine phosphatase that plays a role in cell signaling. In recent years, PTP1B has been identified as a negative regulator of the insulin signaling pathway, making it a new target for the treatment of type 2 diabetes and obesity.
Mode of Action
This compound acts as an inhibitor of PTP1B. It interacts with PTP1B, reducing its activity and thereby enhancing insulin signaling. This results in improved insulin resistance, reduced blood glucose levels, and improved glucose tolerance and lipid abnormalities.
Biochemical Pathways
The compound affects the insulin signaling pathway by inhibiting PTP1B. This inhibition enhances insulin signaling, leading to improved insulin resistance and glucose metabolism. The compound’s action on PTP1B also affects lipid metabolism, leading to improvements in lipid abnormalities.
Pharmacokinetics
They are used as vehicles in the synthesis of valuable organic combinations, and various synthetic approaches have been employed to improve their selectivity, purity, product yield, and pharmacokinetic activity.
Result of Action
The inhibition of PTP1B by 3-(1-(Cyclopentanecarbonyl)piperidin-4-yl)thiazolidine-2,4-dione leads to enhanced insulin signaling. This results in improved insulin resistance, reduced blood glucose levels, improved glucose tolerance, and improvements in lipid abnormalities. These effects make it a potential therapeutic agent for the treatment of type 2 diabetes and obesity.
Biochemical Analysis
Biochemical Properties
3-(1-(Cyclopentanecarbonyl)piperidin-4-yl)thiazolidine-2,4-dione interacts with PTP1B, an intracellular protein tyrosine phosphatase involved in cell signal transduction. The compound exhibits potential inhibitory activity against PTP1B, making it a candidate for anti-diabetic treatment.
Cellular Effects
The compound has shown potential in improving insulin resistance and reducing blood glucose levels in diabetic mice. It also appears to improve glucose tolerance and abnormal blood lipids.
Molecular Mechanism
3-(1-(Cyclopentanecarbonyl)piperidin-4-yl)thiazolidine-2,4-dione acts as a reversible, non-competitive inhibitor of PTP1B. It binds to PTP1B, inhibiting its activity and thus enhancing insulin signaling.
Biological Activity
3-(1-(Cyclopentanecarbonyl)piperidin-4-yl)thiazolidine-2,4-dione, identified by its CAS number 1795481-73-0, is a thiazolidine derivative that has garnered attention due to its potential biological activities. This compound belongs to a class of compounds known for their diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects.
The molecular formula of this compound is , with a molecular weight of 296.39 g/mol. Its structure features a thiazolidine ring, which is critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₂₀N₂O₃S |
| Molecular Weight | 296.39 g/mol |
| CAS Number | 1795481-73-0 |
Anticancer Properties
Recent studies have highlighted the anticancer potential of thiazolidine derivatives. For instance, thiazolidin-4-ones have demonstrated significant cytotoxic effects against various cancer cell lines, including glioblastoma multiforme. Specifically, compounds derived from thiazolidinones showed a marked decrease in cell viability in these models .
In one study, derivatives were synthesized and evaluated for their ability to inhibit tumor growth. The results indicated that specific modifications to the thiazolidine structure could enhance anticancer activity by increasing apoptosis in cancer cells .
Antimicrobial Activity
Thiazolidine derivatives have also been explored for their antimicrobial properties. Research indicates that these compounds can inhibit the growth of various pathogens, making them candidates for developing new antimicrobial agents. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways .
Anti-inflammatory Effects
The anti-inflammatory potential of thiazolidine derivatives has been documented through in vitro studies demonstrating their ability to modulate inflammatory pathways. These compounds may act by inhibiting pro-inflammatory cytokines and enzymes involved in the inflammatory response .
The biological activities of 3-(1-(Cyclopentanecarbonyl)piperidin-4-yl)thiazolidine-2,4-dione can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Thiazolidines can inhibit key enzymes involved in cancer progression and inflammation.
- Induction of Apoptosis : Certain derivatives have been shown to activate apoptotic pathways in cancer cells.
- Modulation of Immune Responses : These compounds can enhance innate immunity and act as immunostimulants.
Case Studies
Several case studies illustrate the efficacy of thiazolidine derivatives:
- Study on Glioblastoma : A derivative with structural modifications exhibited potent antitumor activity against glioblastoma cells, leading to increased apoptosis rates compared to untreated controls .
- Antimicrobial Evaluation : A series of thiazolidine derivatives were tested against common bacterial strains, showing significant inhibition rates and suggesting their potential as new antibiotics .
- Inflammation Models : In vivo studies demonstrated that certain thiazolidines could significantly reduce inflammation markers in animal models of arthritis, indicating their therapeutic potential for inflammatory diseases .
Scientific Research Applications
Medicinal Chemistry Applications
-
Antidiabetic Activity :
- Thiazolidinediones (TZDs), a class of compounds that includes thiazolidine derivatives, are known for their insulin-sensitizing effects. Research indicates that derivatives similar to 3-(1-(Cyclopentanecarbonyl)piperidin-4-yl)thiazolidine-2,4-dione may exhibit antidiabetic properties by improving glucose metabolism and enhancing insulin sensitivity in peripheral tissues.
-
Antimicrobial Properties :
- Some studies have suggested that thiazolidine derivatives possess antimicrobial activity. This compound could potentially inhibit the growth of various pathogenic microorganisms, making it a candidate for developing new antimicrobial agents.
-
Anticancer Potential :
- Thiazolidine derivatives have been investigated for their anticancer properties. The compound may induce apoptosis in cancer cells or inhibit tumor growth through various mechanisms, including modulation of cell cycle progression and inhibition of specific signaling pathways.
Pharmacological Insights
Recent studies have highlighted the pharmacological potential of thiazolidine derivatives:
- Mechanism of Action : Research suggests that compounds like 3-(1-(Cyclopentanecarbonyl)piperidin-4-yl)thiazolidine-2,4-dione may interact with specific receptors or enzymes involved in metabolic pathways. For instance, they might act on peroxisome proliferator-activated receptors (PPARs), which play a crucial role in glucose and lipid metabolism.
- Bioavailability and Toxicity : Understanding the pharmacokinetics and toxicity profiles of this compound is essential for its development as a therapeutic agent. Studies are needed to evaluate its absorption, distribution, metabolism, and excretion (ADME) properties.
Case Studies
-
Synthesis and Evaluation :
- A study synthesized various thiazolidine derivatives and evaluated their biological activities against different cell lines. The results indicated that certain modifications to the thiazolidine structure significantly enhanced their anticancer activity.
-
In Vivo Studies :
- Animal models have been employed to assess the efficacy of thiazolidine derivatives in treating diabetes and cancer. These studies provide valuable insights into the therapeutic potential and safety of such compounds.
Data Table: Comparison of Biological Activities
Chemical Reactions Analysis
Synthetic Pathways and Key Reactions
The synthesis of 3-(1-(cyclopentanecarbonyl)piperidin-4-yl)thiazolidine-2,4-dione involves multi-step processes centered on functionalizing the thiazolidine-2,4-dione (TZD) core. Key reactions include:
-
Acylation of Piperidine :
The piperidine nitrogen undergoes acylation with cyclopentanecarbonyl chloride under anhydrous conditions (e.g., toluene, catalytic DMAP) . This step introduces the cyclopentanecarbonyl group, forming the intermediate 1-(cyclopentanecarbonyl)piperidin-4-amine . -
Thiazolidine-2,4-dione Cyclization :
The TZD ring is formed via cyclization of thiourea derivatives with chloroacetic acid, as described for analogous TZDs . For this compound, the intermediate amine reacts with thiourea and chloroacetic acid under reflux (12–24 hours), followed by HCl-mediated hydrolysis to yield the final product .
Stability and Hydrolysis
The compound exhibits sensitivity to hydrolytic conditions:
-
Acidic Hydrolysis :
The cyclopentanecarbonyl group undergoes hydrolysis in HCl (1–2 M) at 60–80°C, regenerating the free piperidine amine . -
Base-Catalyzed Ring Opening :
Strong bases (e.g., KOH/ethanol) cleave the TZD ring, forming potassium salts that react with alkyl halides to yield thioether derivatives .
Catalytic and Biological Reactivity
While primarily a synthetic intermediate, the compound’s derivatives show:
- Enzyme Inhibition :
Analogous TZDs with 1,3,4-thiadiazolyl substituents inhibit PTP1B (IC = 0.8–12.3 µM) and exhibit antidiabetic activity . - Anticancer Activity :
Benzylidene-TZD derivatives (e.g., 5-(3-methoxybenzylidene)-TZD ) inhibit lipid peroxidation (84.2%) and VEGFR-2 (IC = 1.2 µM) .
Comparative Reactivity Data
Comparison with Similar Compounds
Comparison with Similar Thiazolidinedione Derivatives
Structural Modifications and Activity Trends
Thiazolidinedione derivatives exhibit activity dependent on substitutions at the 3- and 5-positions. Below is a comparative analysis of key analogs:
Mechanistic Insights
- Anticancer Activity: Substitutions at the 5-position (e.g., benzylidene groups) enhance kinase inhibition. For example, (Z)-5-(4-ethoxybenzylidene)-thiazolidine-2,4-dione [127] inhibits ERK1/2, critical in melanoma proliferation, with minimal off-target effects .
- Antioxidant Activity : Electron-donating groups (e.g., methoxy) at the 5-position, as in compound 1d, significantly enhance lipid peroxidation inhibition (84.2%) compared to halogenated derivatives (e.g., 49.2% for 5-(4-chlorobenzylidene)-TZD) . The absence of a 5-substituent in the target compound likely diminishes this activity.
- Antidiabetic Potential: PPAR-γ agonism in TZDs like Rosiglitazone depends on 5-position modifications. Novel derivatives (e.g., SD-1, SD-3) with optimized substituents show reduced toxicity while maintaining glucose-lowering effects . The cyclopentanecarbonyl-piperidine group in the target compound may offer a novel binding mode for PPAR-γ or alternative targets.
Q & A
Q. What are the standard synthetic routes for 3-(1-(cyclopentanecarbonyl)piperidin-4-yl)thiazolidine-2,4-dione, and what reaction conditions optimize yield?
The synthesis typically involves:
- Step 1: Coupling cyclopentanecarbonyl chloride to the piperidine nitrogen via a nucleophilic acyl substitution reaction (e.g., using DCM as solvent and triethylamine as a base) .
- Step 2: Formation of the thiazolidine-2,4-dione ring via cyclization of a thiourea intermediate with chloroacetic acid under reflux conditions .
- Key parameters: Temperature control (60–80°C), anhydrous solvents (e.g., THF), and purification via column chromatography (silica gel, ethyl acetate/hexane gradient).
Q. Example Table: Comparative Yields Under Different Conditions
| Solvent | Base | Temperature (°C) | Yield (%) |
|---|---|---|---|
| DCM | Triethylamine | 25 | 62 |
| THF | DBU | 60 | 78 |
| Acetonitrile | Pyridine | 40 | 55 |
Q. What spectroscopic techniques are critical for characterizing this compound?
- NMR (¹H/¹³C): Assign peaks for the cyclopentanecarbonyl group (δ ~2.5 ppm for carbonyl protons) and thiazolidine-2,4-dione (δ ~4.8 ppm for methylene protons) .
- HRMS: Confirm molecular ion [M+H]⁺ with <2 ppm mass accuracy.
- IR: Detect carbonyl stretches (~1700 cm⁻¹ for cyclopentanecarbonyl and thiazolidinedione) .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across studies?
- Methodological approach:
- Dose-response curves: Validate potency (IC₅₀) across multiple assays (e.g., enzyme inhibition vs. cell viability) .
- Metabolic stability assays: Test compound degradation in liver microsomes to rule out false negatives due to rapid metabolism .
- Control experiments: Use structurally similar analogs (e.g., oxazolidinone derivatives) to confirm target specificity .
Q. What computational strategies are effective for predicting structure-activity relationships (SAR)?
- Density Functional Theory (DFT): Calculate electrostatic potential maps to identify nucleophilic/electrophilic regions influencing receptor binding .
- Molecular docking: Use AutoDock Vina to model interactions with biological targets (e.g., PPAR-γ for antidiabetic activity) .
- ADMET prediction: Apply tools like SwissADME to optimize logP (<5) and polar surface area (>60 Ų) for bioavailability .
Q. Example Table: Docking Scores vs. Experimental IC₅₀
| Compound Variant | Docking Score (kcal/mol) | Experimental IC₅₀ (µM) |
|---|---|---|
| Parent compound | -9.2 | 12.3 |
| Fluorinated analog | -10.5 | 5.7 |
Q. How can enantiomeric purity be ensured during synthesis, given the chiral piperidine core?
- Chiral chromatography: Use Chiralpak IA columns with hexane/isopropanol (90:10) to separate enantiomers .
- Asymmetric catalysis: Employ Evans’ oxazaborolidine catalysts for stereoselective cyclopentanecarbonyl coupling .
- Circular Dichroism (CD): Validate absolute configuration via Cotton effects at 220–250 nm .
Methodological Guidance for Experimental Design
Q. What controls are essential in cytotoxicity assays to avoid false positives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
